molecular formula C14H21N3O B6362324 N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline CAS No. 1240573-49-2

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline

Cat. No.: B6362324
CAS No.: 1240573-49-2
M. Wt: 247.34 g/mol
InChI Key: UUSQWCBNKSIHEC-UHFFFAOYSA-N
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Description

This compound is known for its unique structure, which includes a piperazine ring and a dimethylamino group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 4-dimethylaminobenzoyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline or piperazine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4-methylpiperazine-1-carbonyl)aniline
  • N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline
  • N,N-Dimethyl-4-(3-ethylpiperazine-1-carbonyl)aniline

Uniqueness

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(3-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-10-17(9-8-15-11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQWCBNKSIHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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